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Compound of Interest

Compound Name: SR-4835

Cat. No.: B610978

Introduction

SR-4835 is a potent and highly selective dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12)
and Cyclin-Dependent Kinase 13 (CDK13).[1][2][3] These kinases are crucial regulators of
transcription elongation, primarily through phosphorylation of the C-terminal domain (CTD) of
RNA Polymerase Il (Pol 11).[4][5] Recent studies have also uncovered a novel mechanism for
SR-4835, identifying it as a "molecular glue" that promotes the proteasomal degradation of
cyclin K, the regulatory partner of CDK12.[4][6][7][8] This dual action leads to significant
disruption of transcriptional processes, particularly affecting the expression of large genes
involved in the DNA Damage Response (DDR).

RNA sequencing (RNA-seq) is an indispensable tool for elucidating the genome-wide
transcriptional consequences of treatment with pharmacological agents like SR-4835. By
guantifying the abundance of every transcript in a cell, RNA-seq provides a comprehensive
shapshot of the changes in gene expression, revealing the pathways and cellular processes
modulated by the compound. For researchers and drug developers, analyzing the
transcriptional signature of SR-4835-treated cells can validate its mechanism of action, identify
biomarkers of sensitivity, and uncover potential synergistic drug combinations.

Mechanism of Action of SR-4835

SR-4835 exerts its effects through two primary mechanisms:
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 Direct Kinase Inhibition: As an ATP-competitive inhibitor, SR-4835 binds to the active sites of
CDK12 and CDK13, preventing the phosphorylation of their substrates.[2] A key substrate is
the Serine 2 residue (Ser2) within the C-terminal domain (CTD) of RNA Polymerase I1.[5][9]
This phosphorylation is a critical signal for the transition from transcription initiation to
productive elongation.[5] Inhibition by SR-4835 leads to a marked decrease in Pol Il Ser2
phosphorylation, impairing transcription elongation and causing premature cleavage and
polyadenylation, particularly for long genes with many introns, such as those in the DDR
pathway.[5][9]

e Molecular Glue-Induced Degradation: SR-4835 also functions as a molecular glue, inducing
a novel interaction between the CDK12-cyclin K complex and the CUL4-RBX1-DDB1 E3
ubiquitin ligase complex.[4][6][7] This recruitment leads to the ubiquitination and subsequent
proteasomal degradation of cyclin K, further incapacitating CDK12 activity.[4][6]

The ultimate consequence of this dual mechanism is a profound suppression of a specific set
of genes, most notably those integral to DNA repair pathways like homologous recombination
(HR). This creates a "BRCAness" phenotype, rendering cancer cells vulnerable to DNA-
damaging agents and PARP inhibitors.[1][5][10]
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Figure 1. Dual mechanism of action for SR-4835.
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Data Presentation: Gene Expression Changes Induced

by SR-4835

RNA-sequencing of cancer cell lines (e.qg., triple-negative breast cancer) treated with SR-4835

reveals a distinct transcriptional signature.[10] The primary effect is the significant

downregulation of genes involved in DNA repair and the upregulation of genes related to cell

stress and apoptosis.
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Protocols: RNA Sequencing Analysis of SR-4835
Treated Cells

This section provides detailed protocols for conducting an RNA-seq experiment to analyze the

effects of SR-4835.
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Experimental Workflow Overview
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Figure 2. High-level workflow for RNA-seq analysis.

Protocol 1: Cell Culture and SR-4835 Treatment

This protocol is a general guideline and should be optimized for the specific cell line used.
Materials:

e Cancer cell line of interest (e.g., MDA-MB-468, A375)

o Appropriate cell culture medium and supplements (e.g., DMEM, 10% FBS)

¢ SR-4835 (Selleck Chemicals or similar)

e DMSO (for stock solution)

o Cell culture flasks or plates

e Phosphate-Buffered Saline (PBS)

e Trypsin-EDTA

o Cell counting apparatus (e.g., hemocytometer)

Procedure:
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e Cell Seeding: Culture cells under standard conditions (37°C, 5% CO3z). Seed cells in
appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the
exponential growth phase and reach 70-80% confluency at the time of harvest.

o Prepare SR-4835 Stock: Dissolve SR-4835 in DMSO to create a high-concentration stock
solution (e.g., 10 mM). Store at -20°C or -80°C.

e Treatment:

o The following day, replace the medium with fresh medium containing SR-4835 at the
desired final concentration (e.g., 30 nM, 100 nM) or a vehicle control (DMSO at the same
final concentration, typically <0.1%).[9]

o Include at least three biological replicates for each condition (Vehicle vs. SR-4835).

 Incubation: Incubate the cells for the desired treatment duration. A time course (e.g., 6, 24
hours) can be effective. A 6-hour treatment is often sufficient to observe significant changes
in DDR gene expression.[9]

e Harvesting Cells:

[e]

Aspirate the medium.
o Wash the cell monolayer once with ice-cold PBS.

o For adherent cells, add trypsin and incubate until cells detach. Neutralize with serum-
containing media, transfer to a conical tube, and centrifuge at 300 x g for 5 minutes.[11]

o For suspension cells, directly centrifuge the culture.[11]

o Discard the supernatant and proceed immediately to RNA extraction or flash-freeze the
cell pellet in liquid nitrogen and store at -80°C.

Protocol 2: Total RNA Extraction

Materials:

o Cell pellet from Protocol 1

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://www.benchchem.com/product/b610978?utm_src=pdf-body
https://www.benchchem.com/product/b610978?utm_src=pdf-body
https://www.benchchem.com/product/b610978?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10725499/
https://www.benchchem.com/product/b610978?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10725499/
https://www.stemcell.com/protocol-for-total-rna-isolation-from-cells.html
https://www.stemcell.com/protocol-for-total-rna-isolation-from-cells.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610978?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

* RNA extraction kit (e.g., RNeasy Mini Kit from Qiagen, or TRIzol reagent)
+ RNase-free water, tubes, and pipette tips

e DNase | (RNase-free)

o Spectrophotometer (e.g., NanoDrop)

» Bioanalyzer (e.g., Agilent 2100) for quality control

Procedure:

» Lysis: Lyse the cell pellets using the lysis buffer provided in the chosen kit (e.g., Buffer RLT
with B-mercaptoethanol for the RNeasy kit).[12] Ensure complete homogenization, passing
the lysate through a fine-gauge needle if necessary to shear genomic DNA.[11]

o Extraction: Follow the manufacturer's protocol for RNA extraction. This typically involves
binding the RNA to a silica membrane, washing away contaminants, and eluting the pure
RNA.

e On-column DNase Digestion: Perform an on-column DNase | digestion according to the kit's
instructions to eliminate any contaminating genomic DNA.[13] This is a critical step.

o Elution: Elute the RNA in RNase-free water.
e Quality Control (QC):

o Quantification: Measure RNA concentration using a Qubit fluorometer or a NanoDrop
spectrophotometer.[13]

o Purity: Check the A260/A280 ratio (should be ~2.0) and A260/A230 ratio (should be >1.8)
using the NanoDrop.[14]

o Integrity: Assess RNA integrity by calculating the RNA Integrity Number (RIN) using an
Agilent Bioanalyzer. A RIN value = 8 is recommended for high-quality RNA-seq.[15][16]

Protocol 3: RNA Library Preparation and Sequencing
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This protocol is based on the Illumina TruSeq Stranded mRNA library preparation kit, a
common choice for this type of analysis.

Materials:

Purified total RNA (100 ng - 1 pg) with RIN > 8

lllumina TruSeq Stranded mMRNA Library Prep Kit (or similar)

Magnetic stand

PCR thermocycler

Agilent Bioanalyzer for library QC

Procedure:

MRNA Purification (Poly-A Selection):

o Isolate mRNA from the total RNA using oligo(dT)-coated magnetic beads.[12][16] The
poly-A tail of mMRNA binds to the oligo(dT) beads, separating it from ribosomal RNA and
other non-coding RNAs.

Fragmentation:

o Fragment the purified mMRNA into smaller pieces (e.g., 200-500 bp) using divalent cations
under elevated temperature.[16] The fragmentation time determines the final library size.

First-Strand cDNA Synthesis:

o Synthesize the first strand of cDNA from the fragmented RNA using reverse transcriptase
and random hexamer primers.[12]

Second-Strand cDNA Synthesis:

o Synthesize the second strand of cDNA using DNA Polymerase | and RNase H.[12] This
step incorporates dUTP in place of dTTP to achieve strand specificity.
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e End Repair, A-tailing, and Adapter Ligation:
o Repair the ends of the double-stranded cDNA fragments to create blunt ends.
o Add a single 'A' nucleotide to the 3' ends of the fragments (A-tailing).

o Ligate sequencing adapters with a 'T' overhang to the A-tailed cDNA fragments. These
adapters contain the sequences necessary for binding to the flow cell and for sequencing
primer hybridization.[12]

e Library Enrichment (PCR):

o Perform a small number of PCR cycles (e.g., 10-15 cycles) to amplify the adapter-ligated
library.[12] This step enriches for fragments that have adapters on both ends and adds
index sequences for multiplexing.

e Library QC and Quantification:

o Validate the size distribution of the final library using a Bioanalyzer.

o Quantify the library concentration accurately using gPCR or a Qubit fluorometer.
e Sequencing:

o Pool indexed libraries at equimolar concentrations.

o Perform sequencing on an Illumina platform (e.g., NovaSeq, NextSeq) to generate paired-
end reads (e.g., 2x75 bp or 2x150 bp).

Protocol 4: Bioinformatics Analysis

Software/Tools:
e QC: FastQC
e Alignment: STAR or HISAT2

e Quantification: featureCounts (Subread package) or Salmon
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 Differential Expression: DESeq2 or edgeR (in R/Bioconductor)
o Pathway Analysis: GSEA (Gene Set Enrichment Analysis)
Procedure:

e Quality Control of Raw Reads: Use FastQC to assess the quality of the raw sequencing
reads. Trim adapters and low-quality bases if necessary using tools like Trimmomatic.

o Alignment to Reference Genome: Align the processed reads to a reference genome (e.g.,
human hg38) using a splice-aware aligner like STAR.

o Gene Expression Quantification: Use a tool like featureCounts to count the number of reads
mapping to each gene based on a gene annotation file (e.g., Gencode). This generates a
raw count matrix.

 Differential Gene Expression Analysis:
o Import the count matrix into R.

o Use the DESeq2 package to normalize the counts and perform statistical analysis to
identify genes that are significantly differentially expressed between the SR-4835-treated
and vehicle control groups.

o Generate lists of upregulated and downregulated genes based on log2 fold change and
adjusted p-value (FDR) thresholds (e.g., |log2FC| > 1, FDR < 0.05).

e Functional and Pathway Enrichment Analysis:

o Use the list of differentially expressed genes as input for Gene Ontology (GO) or KEGG
pathway analysis to identify enriched biological processes and pathways.

o Perform Gene Set Enrichment Analysis (GSEA) on the full, ranked list of genes to identify
pathways that are coordinately up- or downregulated, which can provide more subtle
insights than analyzing only the most significantly changed genes. Expect to see
enrichment of pathways related to "DNA Repair" in the downregulated gene sets and
"Apoptosis" in the upregulated sets.
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BENGHE Methodological & Application

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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